2-Acetoxyoctadecanoic acid
Description
2-Acetoxyoctadecanoic acid is a long-chain fatty acid derivative characterized by an 18-carbon (octadecanoic) backbone with an acetoxy (-OAc) group esterified at the second carbon position. Structurally, it combines the hydrophobicity of a long alkyl chain with the reactivity of an ester functional group.
Properties
Molecular Formula |
C20H38O4 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-acetyloxyoctadecanoic acid |
InChI |
InChI=1S/C20H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20(22)23)24-18(2)21/h19H,3-17H2,1-2H3,(H,22,23) |
InChI Key |
VHVMZXQGJMKAIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetoxyoctadecanoic acid can be synthesized through the esterification of octadecanoic acid with acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or crystallization to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxyoctadecanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield octadecanoic acid and acetic acid.
Oxidation: The hydrocarbon chain can be oxidized to produce shorter-chain fatty acids and other oxidation products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and acetic acid.
Oxidation: Shorter-chain fatty acids and other oxidation products.
Reduction: Octadecanol and acetic acid.
Scientific Research Applications
2-Acetoxyoctadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-acetoxyoctadecanoic acid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester group can be hydrolyzed by esterases, releasing octadecanoic acid and acetic acid, which can then participate in various metabolic pathways. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share functional or structural similarities with 2-acetoxyoctadecanoic acid:
Key Comparative Findings
Functional Group Reactivity
- Ester vs. Ketone Groups: The acetoxy group in this compound is more prone to hydrolysis under acidic or basic conditions compared to the ketone in 10-oxooctadecanoic acid. This reactivity makes it a candidate for controlled-release applications.
- Hydrophobicity : The long C18 chain enhances lipid solubility compared to shorter analogs like acetoxyacetic acid (C2) or acetoacetic acid (C4).
Physical Properties
- Melting Points: Longer chains (e.g., C18 in this compound) generally exhibit higher melting points than shorter analogs. For example, 10-oxooctadecanoic acid (MW 298.5) is solid at room temperature, whereas acetoacetic acid (MW 102.1) is liquid.
- Solubility: The acetoxy group increases organic solvent compatibility compared to polar hydroxy acids like 2-hydroxyhexadecanoic acid.
Q & A
Q. How should researchers structure publications on this compound to meet ACS guidelines?
- Methodological Answer : Follow ACS Style Guide 2020: Include Materials & Methods subsections for synthesis, characterization, and assays. Provide raw data in Supplementary Information (SI) with DOI links. Disclose funding sources and conflicts of interest. Use ChemDraw for structural accuracy and IUPAC naming .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
